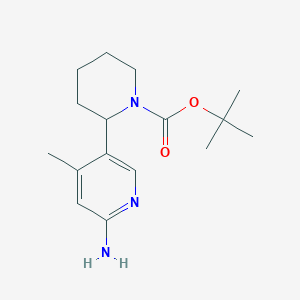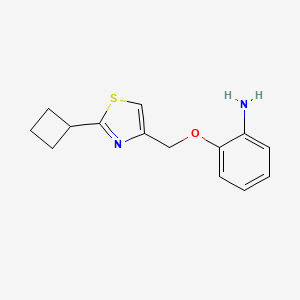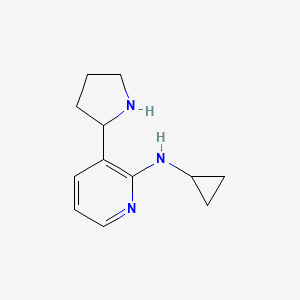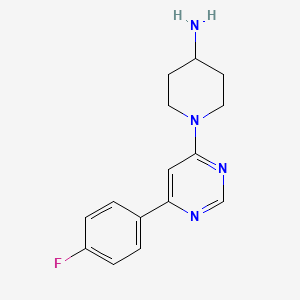
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a piperidine ring
Méthodes De Préparation
The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrimidine ring.
Attachment of the piperidine ring: The final step involves the coupling of the piperidine ring to the pyrimidine core, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts .
Applications De Recherche Scientifique
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of protein kinases, which are crucial in cancer therapy.
Biological Studies: The compound is used to study cellular signaling pathways and their role in disease progression.
Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar compounds include:
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine: Shares structural similarities but differs in the pyridine ring substitution.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases but have different substituents affecting their selectivity and potency
The uniqueness of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C15H17FN4 |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidin-4-amine |
InChI |
InChI=1S/C15H17FN4/c16-12-3-1-11(2-4-12)14-9-15(19-10-18-14)20-7-5-13(17)6-8-20/h1-4,9-10,13H,5-8,17H2 |
Clé InChI |
SZAUYLSFNBGLFR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NC=NC(=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


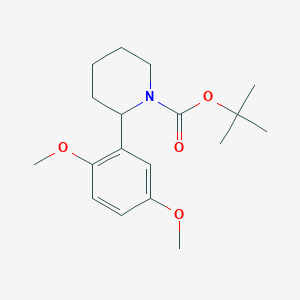
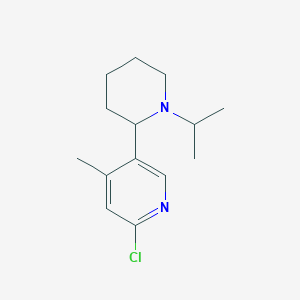
![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
![Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate](/img/structure/B11802474.png)

![Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate](/img/structure/B11802483.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)

![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)
![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)
